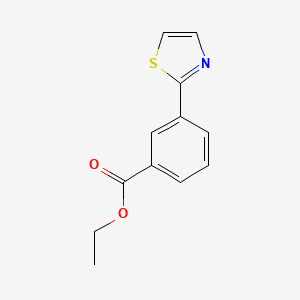
1-(2-Fluorphenyl)-1,2,3,4-tetrahydroisochinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline (FTHIQ) is a novel compound belonging to the family of isoquinoline derivatives. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies. FTHIQ has been found to possess a range of interesting properties, including anticonvulsant, analgesic, and anti-inflammatory activities. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for FTHIQ.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antivirale und antimikrobielle Wirkstoffe
Die strukturelle Ähnlichkeit der Verbindung zu Indolderivaten, die für ihre biologischen Aktivitäten bekannt sind, deutet auf ein Potenzial bei der Entwicklung von antiviralen und antimikrobiellen Wirkstoffen hin . Die Einarbeitung in größere heterocyclische Gerüste könnte zu neuartigen Behandlungen für Infektionskrankheiten führen.
Pharmakologie: Neuroprotektive Therapien
Angesichts des biologischen Potenzials verwandter Indolderivate könnte diese Verbindung als Vorläufer bei der Synthese von neuroprotektiven Wirkstoffen dienen . Die Forschung könnte ihre Wirksamkeit bei der Prävention oder Verlangsamung des Fortschreitens neurodegenerativer Erkrankungen untersuchen.
Biochemie: Enzymhemmung Studien
Die Fluorphenylgruppe innerhalb der Struktur der Verbindung könnte mit bestimmten Enzymen interagieren, was sie zu einem Kandidaten für die Untersuchung der Enzymhemmung macht . Diese Anwendung ist entscheidend für das Verständnis von Krankheitsmechanismen und die Entwicklung gezielter Therapien.
Materialwissenschaften: Organische elektronische Materialien
Verbindungen mit einer Fluorphenylgruppe wurden bei der Synthese organischer elektronischer Materialien verwendet, da sie in der Lage sind, die elektronischen Eigenschaften zu verändern . Diese Verbindung könnte auf ihre potenzielle Verwendung in organischen Leuchtdioden (OLEDs) oder als Bestandteil in Photovoltaikzellen untersucht werden.
Chemische Synthese: Bausteine für heterocyclische Verbindungen
Die Verbindung kann als Baustein für die Synthese verschiedener heterocyclischer Verbindungen dienen, die in vielen Pharmazeutika und Agrochemikalien enthalten sind . Ihre Vielseitigkeit in chemischen Reaktionen macht sie wertvoll für die Herstellung komplexer molekularer Architekturen.
Analytische Chemie: Chromatographische Standards
Aufgrund ihrer einzigartigen Struktur könnte „1-(2-Fluorphenyl)-1,2,3,4-tetrahydroisochinolin“ als Standard in der chromatographischen Analyse verwendet werden, um analytische Methoden zu kalibrieren und deren Genauigkeit zu gewährleisten . Diese Anwendung ist unerlässlich für die Qualitätskontrolle in der pharmazeutischen Produktion.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Biochemische Analyse
Biochemical Properties
1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of metabolites that may have different biochemical properties and activities. Additionally, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline has been shown to interact with certain proteins involved in cellular signaling pathways, thereby influencing various biochemical processes .
Cellular Effects
The effects of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth, differentiation, and apoptosis . By altering the activity of this pathway, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can impact cellular responses to external stimuli and stress.
Molecular Mechanism
At the molecular level, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of specific genes, thereby affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, long-term exposure to 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These effects are dose-dependent and highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The metabolic pathways of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the solubility and excretion of the metabolites .
Transport and Distribution
The transport and distribution of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline play a crucial role in directing it to specific compartments. For example, phosphorylation and acetylation can influence the localization and activity of this compound within the cell .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8,15,17H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLVIBQCSXFNNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)
![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)
![5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1290999.png)
![1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291000.png)
![1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291002.png)
![1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291003.png)
![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291006.png)
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291007.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1291008.png)


